2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Phenyl-1,2,4-oxadiazol-5-yl)amino)ethanol is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Phenyl-1,2,4-oxadiazol-5-yl)amino)ethanol typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .
Industrial Production Methods
While specific industrial production methods for 2-((3-Phenyl-1,2,4-oxadiazol-5-yl)amino)ethanol are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-Phenyl-1,2,4-oxadiazol-5-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The phenyl ring and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring or the oxadiazole moiety.
Scientific Research Applications
2-((3-Phenyl-1,2,4-oxadiazol-5-yl)amino)ethanol has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a known pharmacophore in various therapeutic agents, including those for treating diseases like Duchenne muscular dystrophy and hypertension.
Materials Science: The compound can be used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds and can be used to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-((3-Phenyl-1,2,4-oxadiazol-5-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of the 1,2,4-oxadiazole ring have been shown to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity and subsequent therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-((3-Phenyl-1,2,4-oxadiazol-5-yl)amino)ethanol is unique due to its specific structural features, such as the presence of the phenyl group and the ethanol moiety, which can influence its reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in multiple scientific fields make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-7-6-11-10-12-9(13-15-10)8-4-2-1-3-5-8/h1-5,14H,6-7H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKYEGOUKVJASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50822855 |
Source
|
Record name | 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50822855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7627-09-0 |
Source
|
Record name | 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50822855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.